molecular formula C20H17FN2O4S B12196511 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

Cat. No.: B12196511
M. Wt: 400.4 g/mol
InChI Key: ZFYZPRXZTOXZDI-BOPFTXTBSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a (5Z)-3-fluorobenzylidene group at position 5 of the thiazolidinone core and an N-[2-(4-hydroxyphenyl)ethyl]acetamide side chain at position 2. The 3-fluoro substituent on the benzylidene moiety may improve metabolic stability, while the 4-hydroxyphenethyl group could facilitate hydrogen bonding with biological targets, such as enzymes or receptors involved in metabolic pathways .

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H17FN2O4S/c21-15-3-1-2-14(10-15)11-17-19(26)23(20(27)28-17)12-18(25)22-9-8-13-4-6-16(24)7-5-13/h1-7,10-11,24H,8-9,12H2,(H,22,25)/b17-11-

InChI Key

ZFYZPRXZTOXZDI-BOPFTXTBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves a multi-step process. One common method includes the reaction of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate 5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidine. This intermediate is then reacted with N-[2-(4-hydroxyphenyl)ethyl]acetamide under suitable conditions to yield the final product .

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity. Techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones are known for their role as insulin sensitizers. Research indicates that compounds similar to 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibit significant antidiabetic properties by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation enhances glucose uptake and improves insulin sensitivity in peripheral tissues.

Case Study: Insulin Sensitization

A study conducted on a series of thiazolidinedione derivatives demonstrated that modifications to the benzylidene moiety can enhance PPAR-γ activation. The compound exhibited a higher binding affinity compared to standard thiazolidinediones, suggesting its potential as a more effective antidiabetic agent .

Anticancer Properties

Recent studies have indicated that thiazolidinedione derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study: Cancer Cell Lines

In vitro studies on breast and prostate cancer cell lines showed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

Thiazolidinediones have also been studied for their anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.

Case Study: Inflammation Models

Research demonstrated that the compound reduced pro-inflammatory cytokine levels in animal models of inflammation, indicating its potential use in managing diseases such as rheumatoid arthritis and inflammatory bowel disease .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidiabeticPPAR-γ activation
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and other functional groups in the compound allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of key analogues:

Compound Name/ID Benzylidene Substituent Acetamide Group Thiazolidinone Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 3-fluoro N-[2-(4-hydroxyphenyl)ethyl] 2,4-dioxo ~443 (calculated*) Potential hypoglycemic, anti-inflammatory
2-{(5Z)-5-benzylidene-4-oxo-2-thioxo...} Varied (e.g., 4-CH₃, Cl) N-(2-methylphenyl) 4-oxo-2-thioxo 350–400 Antimicrobial activity
2-[5-(4-hydroxy-3-methoxybenzylidene)...} 4-hydroxy-3-methoxy N-substituted (e.g., alkyl) 2,4-dioxo 438.50 Hypoglycemic (IC₅₀ ~3.2 µM)
(Z)-5-(4-fluorobenzylidene)-2-thioxo... 4-fluoro None (free NH) 4-oxo-2-thioxo ~279 Structural simplicity
2-(5-{2-[(2-fluorobenzyl)oxy]benzylidene}... 2-fluorobenzyloxy N-(4-methylphenyl) 2,4-dioxo 476.52 Enhanced lipophilicity

*Calculated using molecular formula C₂₀H₁₆FN₂O₄S.

Key Observations:

  • Substituent Position Effects: The 3-fluoro group on the benzylidene (target compound) vs.
  • Thione vs. Dione Configuration : Compounds with 2-thioxo-4-oxo (e.g., ) exhibit reduced electron-withdrawing effects compared to the target’s 2,4-dioxo, which may influence redox reactivity .
  • Acetamide Modifications : The 4-hydroxyphenethyl group in the target compound offers hydrogen-bonding capability, contrasting with lipophilic groups (e.g., 4-methylphenyl in ), which may enhance membrane permeability but reduce solubility .

Biological Activity

The compound 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a thiazolidinedione derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18FN2O5S
  • Molecular Weight : 424.4 g/mol
  • IUPAC Name : 2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide

The compound features a thiazolidine ring and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorobenzylidene group enhances lipophilicity, facilitating interaction with hydrophobic pockets in proteins. Meanwhile, the hydroxyphenyl group can form hydrogen bonds with amino acid residues, potentially modulating enzyme or receptor activity.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazolidinedione derivatives. Research indicates that compounds similar to 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2aA5491.20
2bPanc-11.40
DoxorubicinA5490.90
DoxorubicinPanc-11.00

In a study examining similar thiazolidinedione derivatives, compounds showed IC50 values comparable to Doxorubicin, a standard chemotherapeutic agent .

Antidiabetic Activity

Thiazolidinediones are known for their insulin-sensitizing effects. The compound's structural similarities to known antidiabetic agents suggest potential efficacy in glucose metabolism modulation.

Table 2: Antidiabetic Activity in Animal Models

CompoundModelEffect
2aAlloxan-induced diabetic ratsSignificant reduction in blood glucose levels
PioglitazoneStandard drugComparable reduction in blood glucose levels

In studies involving alloxan-induced diabetic rat models, the compound demonstrated a significant reduction in blood glucose levels, indicating its potential as an antidiabetic agent .

Antimicrobial Activity

Research indicates that thiazolidinedione derivatives possess antimicrobial properties. The unique structure of the compound may enhance its interaction with microbial targets.

Table 3: Antimicrobial Activity

CompoundPathogenZone of Inhibition (mm)
2aE. coli15
2bS. aureus18

Studies have shown that some derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study involved the evaluation of a series of thiazolidinedione derivatives for their anticancer properties. The study revealed that modifications at the C5 position significantly influenced the antiproliferative activity against various cancer cell lines. Compounds exhibiting electron-withdrawing groups at this position showed enhanced activity compared to their electron-donating counterparts .

Q & A

Q. Advanced

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the benzylidene moiety enhance anticancer activity by improving electrophilicity and target binding .
  • Hydroxyphenyl Ethyl Chain : The 4-hydroxyphenyl group enhances solubility and hydrogen-bonding interactions, critical for hypoglycemic activity .
  • Thiazolidinone Core : The 2,4-dioxo moiety is essential for PPAR-γ agonist activity, as shown in SAR studies comparing analogs .

What experimental design strategies improve synthetic yield and reproducibility?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, refluxing in DMF/acetic acid (1:2 v/v) maximizes yield .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions and improve scalability for multi-step syntheses .

How can contradictory bioactivity data across studies be resolved?

Advanced
Contradictions often arise from:

  • Assay Variability : Standardize cell lines (e.g., use ATCC-certified HepG2) and incubation times (e.g., 48 hours) .
  • Solubility Differences : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference .
  • Metabolic Variability : Compare in vitro (e.g., microsomal stability) and in vivo (e.g., murine PK) data to clarify discrepancies .

What analytical validation protocols ensure compound identity and purity?

Q. Advanced

  • HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 441.1) and purity (>95%) with triple-quadrupole MS .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
  • Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

What in vitro and in vivo models are suitable for toxicity profiling?

Q. Advanced

  • In Vitro : HepG2 cell viability assays (IC₅₀ > 100 μM for selectivity) .
  • In Vivo : Acute toxicity in mice (LD₅₀ > 2000 mg/kg) and histopathology of liver/kidney tissues .
  • Environmental Hazard : Follow OECD Guidelines 201/202 for aquatic toxicity testing .

How is the pharmacokinetic profile of this compound assessed?

Q. Advanced

  • ADME Studies :
    • Absorption : Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s) .
    • Metabolism : Liver microsomal stability (t₁/₂ > 30 min) and CYP450 inhibition screening .
    • Excretion : Radiolabeled studies in rats to track urinary/fecal elimination .

What computational tools predict its binding affinity and mechanism of action?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite for PPAR-γ or kinase targets (e.g., VEGFR-2) .
  • QSAR Models : CoMFA/CoMSIA to correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

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